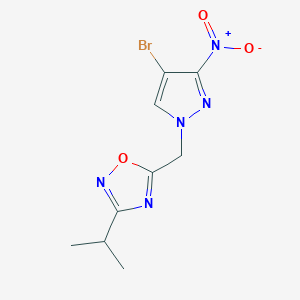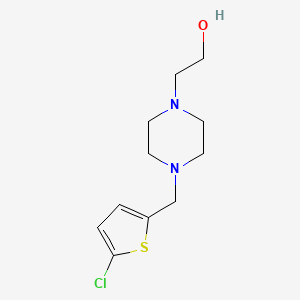
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound that features a piperazine ring substituted with a chlorothiophene moiety and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 5-Chlorothiophene-2-carbaldehyde is reacted with piperazine in a suitable solvent such as ethanol.
Step 2: The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the chlorothiophene moiety.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the piperazine ring or chlorothiophene moiety.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Pharmacology: The compound is studied for its potential effects on various biological pathways, including its interaction with neurotransmitter receptors.
Biological Research: It is used in studies investigating the mechanisms of action of piperazine derivatives and their effects on cellular processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of 2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
類似化合物との比較
Similar Compounds
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Similar structure with an aminoethyl group instead of the chlorothiophene moiety.
2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents.
Uniqueness
2-(4-((5-Chlorothiophen-2-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC名 |
2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H17ClN2OS/c12-11-2-1-10(16-11)9-14-5-3-13(4-6-14)7-8-15/h1-2,15H,3-9H2 |
InChIキー |
AOEGNLPNWBVRGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
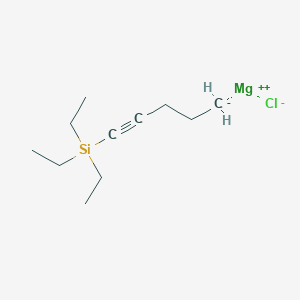
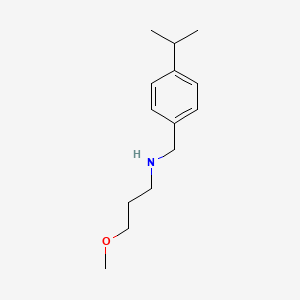
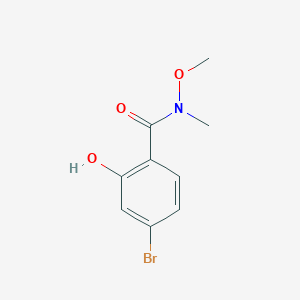

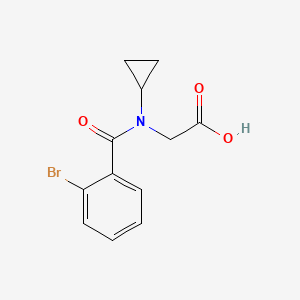
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
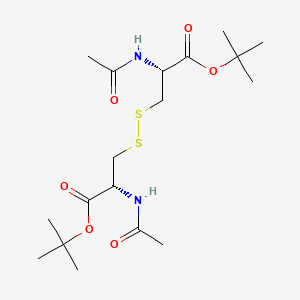
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)


